molecular formula C28H26ClN3O5 B442358 11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442358
M. Wt: 520g/mol
InChI Key: BHBMABIGFAVFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a nitrophenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The furan ring and dibenzo[b,e][1,4]diazepin-1-one core may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenyl)furan-2-carboxylic acid: Shares the furan and nitrophenyl groups but lacks the dibenzo[b,e][1,4]diazepin-1-one core.

    2-chloro-4-nitrophenyl derivatives: Similar nitrophenyl group but different core structures.

Uniqueness

11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26ClN3O5

Molecular Weight

520g/mol

IUPAC Name

6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H26ClN3O5/c1-4-25(34)31-21-8-6-5-7-19(21)30-20-14-28(2,3)15-22(33)26(20)27(31)24-12-11-23(37-24)17-10-9-16(32(35)36)13-18(17)29/h5-13,27,30H,4,14-15H2,1-3H3

InChI Key

BHBMABIGFAVFKB-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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